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Compound of Interest

2-Bromo-1-methoxy-3-
Compound Name: _
(trifluoromethyl)benzene

Cat. No.: B1370715

An In-Depth Technical Guide to 2-Bromo-1-methoxy-
3-(trifluoromethyl)benzene
Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-1-methoxy-3-
(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to the fields
of medicinal chemistry and materials science. As a trifluoromethyl- and bromo-substituted
anisole derivative, this molecule serves as a versatile synthetic intermediate, offering
orthogonal points for chemical modification. This document details its physicochemical
properties, outlines a logical synthetic pathway via directed metalation, predicts its
spectroscopic signature, and explores its reactivity. Particular emphasis is placed on its
application as a building block in drug discovery, supported by a detailed experimental protocol
for a representative palladium-catalyzed cross-coupling reaction. This guide is intended for
researchers, chemists, and drug development professionals seeking to leverage the unique
properties of this compound in their work.

Molecular Identity and Structure

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound
featuring three key functional groups on a benzene ring: a bromine atom, a methoxy group (-
OCHs), and a trifluoromethyl group (-CFs). The specific 1,2,3-substitution pattern positions the
bulky and electron-withdrawing trifluoromethyl group adjacent to the bromo and methoxy
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substituents, creating a unique electronic and steric environment that dictates its reactivity and
potential applications.

Caption: Chemical structure of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.

Physicochemical Properties

A summary of the key identifiers and computed physical properties for this compound is
provided below. Experimental data for properties such as melting point and boiling point are not
readily available in published literature; therefore, values for structurally similar compounds are
provided for estimation purposes.

Property Value Source

2-bromo-1-methoxy-3-
IUPAC Name ) [PubChem][1]
(trifluoromethyl)benzene

2-Bromo-3-
(trifluoromethyl)anisole, 2-
Synonyms [PubChem][1]
Bromo-3-
methoxybenzotrifluoride
CAS Number 914635-64-6 [PubChem][1]
Molecular Formula CsHeBrFsO [PubChem][1]
Molecular Weight 255.03 g/mol [PubChem][1]
Monoisotopic Mass 253.95541 Da [PubChem][1]
XLogP3 (Computed) 3.5 [PubChem][1]
N ) Based on similar
Boiling Point (Est.) ~210-230 °C
compounds[2][3]
Physical Form Solid (predicted) [CymitQuimica][4]

Synthesis and Reaction Mechanism

A targeted synthesis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene can be efficiently
achieved through Directed ortho Metalation (DoM). This powerful technique utilizes a directing
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metalation group (DMG) on an aromatic ring to guide deprotonation by a strong organolithium
base to a specific adjacent position.[5] This strategy circumvents the regioselectivity issues
often encountered with classical electrophilic aromatic substitution.

The methoxy group is a well-established DMG.[6] The lone pair of electrons on the oxygen
atom coordinates to the lithium cation of the organolithium reagent (e.g., n-butyllithium),
bringing the alkyl base into close proximity to the ortho-protons. This "complex-induced
proximity effect” kinetically favors deprotonation at the C2 or C6 position over other protons on
the ring.[7]

In the case of the starting material, 1-methoxy-3-(trifluoromethyl)benzene, there are two
available ortho positions (C2 and C6). The C2 position is sterically more accessible and
electronically favored for deprotonation, leading to the formation of a single aryllithium
intermediate. Subsequent quenching of this intermediate with an electrophilic bromine source,
such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), installs the
bromine atom regioselectively at the C2 position.
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Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Experimental Protocol: Synthesis (Hypothetical)

Disclaimer: This is a representative, hypothetical protocol based on established Directed ortho
Metalation procedures.[8][9] It must be adapted and optimized under appropriate laboratory
conditions by qualified personnel.

Objective: To synthesize 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene from 1-methoxy-3-
(trifluoromethyl)benzene.
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Materials:

1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (1.1 eq, solution in hexanes)

e N-Bromosuccinimide (NBS) (1.2 eq)

e Saturated aqueous ammonium chloride (NH4Cl) solution
o Diethyl ether

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a thermometer, and a nitrogen inlet, add 1-methoxy-3-(trifluoromethyl)benzene (1.0
eq) and anhydrous THF.

¢ Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-
butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed
-70 °C. Stir the resulting solution at -78 °C for 1 hour.

o Electrophilic Quench: In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of
anhydrous THF. Add this solution dropwise to the aryllithium intermediate at -78 °C. Allow the
reaction to stir at this temperature for 2 hours, then warm slowly to room temperature
overnight.

o Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer
the mixture to a separatory funnel and extract with diethyl ether (3x).

 Purification: Combine the organic layers, wash with water and then brine. Dry the organic
phase over anhydrous MgSOQea, filter, and concentrate under reduced pressure.
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» Final Purification: Purify the crude residue by column chromatography on silica gel to yield
the final product.

Spectroscopic Signature (Predicted)

Due to a lack of published experimental spectra for this specific molecule, the following is a
predictive analysis based on established spectroscopic principles and data from analogous
compounds.[10][11]

Technique Predicted Data

'H NMR 0 ~7.4-7.6 (m, 2H, Ar-H), & ~7.0-7.2 (m, 1H, Ar-
H), 0 ~3.9 (s, 3H, -OCHs)
~10-12 signals expected. Key signals: C-Br

15C NMR (~115-120 ppm), C-O (~155-160 ppm), CFs
(~123 ppm, g, XJCF = 272 Hz), -OCHs (~56
ppm)

1°F NMR 0 ~ -60 to -64 ppm (s, 3F, -CF3)

M+ peak at m/z 254/256 with ~1:1 intensity ratio
Mass Spec (El) (due to 7°Br/®1Br isotopes). Fragmentation may
show loss of Br, CHs, and OCHs.

Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene lies in its utility as a
versatile building block for the synthesis of more complex molecules, particularly in the context
of drug discovery. The trifluoromethyl group and the bromine atom confer distinct and highly
valuable properties.

Role of the Trifluoromethyl Group: The -CFs group is a bioisostere for a methyl group but with
profoundly different electronic properties. Its inclusion in drug candidates often enhances:

e Metabolic Stability: The C-F bond is exceptionally strong, making the -CFs group resistant to
oxidative metabolism by cytochrome P450 enzymes.
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« Lipophilicity: It significantly increases the molecule's lipophilicity (fat-solubility), which can
improve membrane permeability and cell uptake.

» Binding Affinity: The strong dipole moment of the -CFs group can lead to favorable
interactions with biological targets, potentially increasing binding affinity and potency.

Utility of the Bromo Group: The bromine atom serves as an excellent synthetic handle for
forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of
palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.[12]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

This dual functionality allows for the strategic and modular construction of novel chemical
entities where the core scaffold provides metabolic stability and favorable physicochemical
properties, while the site of the former bromine atom is used to introduce diversity and target-
specific functionalities.

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
(Core Scaffold)

Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling

(+ R-B(OH)2) (+ R2NH) (+ R-C=CH)

Aryl-Substituted Derivative Amino-Substituted Derivative Alkynyl-Substituted Derivative
(Drug Candidate 1) (Drug Candidate 2) (Drug Candidate 3)

Click to download full resolution via product page
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Caption: Role as a central scaffold for chemical diversification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Disclaimer: This protocol is a representative example of a standard Suzuki-Miyaura coupling.

[12][13] Catalyst, base, and solvent choice may require optimization for specific substrates.

Objective: To couple 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene with a generic

arylboronic acid.

Materials:

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

Potassium carbonate (K2COs) (2.0 eq)

Toluene and Water (e.g., 4:1 mixture)

Ethyl acetate

Brine

Procedure:

Reaction Setup: To a Schlenk flask, add 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
(1.0 eq), the arylboronic acid (1.2 eq), Pd(PPhs)4 (0.05 eq), and K=COs (2.0 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times. Add degassed toluene and degassed water via syringe.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with water and
transfer to a separatory funnel. Extract with ethyl acetate (3x).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter,
and concentrate under reduced pressure.

» Final Purification: Purify the crude product by flash column chromatography on silica gel to
obtain the desired biaryl product.

Safety and Handling

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene should be handled with care in a well-
ventilated fume hood by trained personnel.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Precautions:

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust, fumes, or vapors.
e Avoid contact with skin and eyes.
e Wash hands thoroughly after handling.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents.

Conclusion
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2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a strategically designed synthetic
intermediate with significant potential for the development of novel pharmaceuticals and
functional materials. Its synthesis can be achieved with high regioselectivity, and its orthogonal
functional handles—a metabolically robust trifluoromethyl group and a versatile bromine atom
—provide a powerful platform for molecular diversification. The protocols and data presented in
this guide offer a foundational framework for researchers to effectively utilize this compound in
their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1370715#physical-and-chemical-properties-of-2-
bromo-1-methoxy-3-trifluoromethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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